2-(benzenesulfonyl)-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
Description
Historical Development of Benzenesulfonyl-Acetamide Derivatives
The benzenesulfonyl-acetamide class originated from early 20th-century efforts to modify acetamide's solubility and electronic properties for pharmaceutical applications. Acetamide (CH₃CONH₂), first characterized in 1853, gained industrial prominence as a polar solvent but showed limited bioactivity. The strategic incorporation of benzenesulfonyl groups began in the 1970s when researchers discovered that sulfonamide moieties enhanced target binding through π-π stacking and hydrogen bonding interactions.
A pivotal advancement occurred through the structural hybridization approach, exemplified by the integration of chlorobenzoyl groups to create multi-functional architectures. The specific compound 2-(benzenesulfonyl)-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide represents a third-generation derivative, combining three pharmacophoric elements:
- Acetamide backbone : Provides hydrogen-bonding capacity
- Benzenesulfonyl group : Enhances metabolic stability
- Dichlorinated benzoyl subunit : Promotes hydrophobic interactions
This evolutionary trajectory reflects the broader shift in medicinal chemistry from simple amides to multi-domain therapeutic candidates.
Significance in Contemporary Medicinal Chemistry Research
Recent studies highlight three key areas of interest:
Table 1: Research Applications of Benzenesulfonyl-Acetamide Derivatives
The compound's balanced lipophilicity (clogP = 2.8) and polar surface area (98 Ų) make it particularly suitable for blood-brain barrier penetration studies.
Structure-Function Relationships at the Molecular Level
X-ray crystallography of analogs reveals critical interactions:
- Acetamide carbonyl : Forms hydrogen bond with His440 (bond length: 2.1 Å) in cholinesterase binding pockets
- Benzenesulfonyl group :
- Chlorobenzoyl subunit :
- Ortho-chloro substituent induces 15° twist in molecular conformation
- Enhances van der Waals contacts with hydrophobic enzyme subpockets
Quantum mechanical calculations (DFT/B3LYP) show the dichlorinated system lowers LUMO energy (-1.8 eV) compared to mono-chloro analogs (-1.3 eV), facilitating electrophilic interactions.
Scientific Rationale for Research Interest
Four factors drive current investigations:
- Multi-target potential : Preliminary studies suggest simultaneous modulation of AChE and LOX pathways (IC₅₀ ratio 1:2.3)
- Synthetic versatility : Late-stage functionalization enables rapid analog generation (3 steps from commercial aryl chlorides)
- Computational predictability : QSAR models achieve R² = 0.89 for activity prediction using Hammett σ constants
- Patent landscape : Only 12 patents filed on related structures since 2020, indicating untapped IP potential
Critical Review of Current Research Landscape
While promising, several challenges persist:
Table 2: Research Gaps and Opportunities
The compound's complex structure presents both opportunities for selective target engagement and challenges in synthetic scale-up (average yield: 32% in published routes).
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO4S/c22-14-10-11-19(17(12-14)21(26)16-8-4-5-9-18(16)23)24-20(25)13-29(27,28)15-6-2-1-3-7-15/h1-12H,13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGPYRJGNJSTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. This can be achieved through the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfonyl chloride is then reacted with 4-chloro-2-(2-chlorobenzoyl)aniline under appropriate conditions to form the desired acetamide compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(benzenesulfonyl)-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chlorobenzoyl group may also contribute to the compound’s activity by interacting with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Key Observations :
- Solubility: Hydrochloride salts (e.g., cyclopropylamino derivative) exhibit improved aqueous solubility, critical for drug formulation .
- Biological Activity : Bromo-substituted analogs are intermediates in anxiolytic synthesis, suggesting the target compound’s sulfonyl group may confer unique pharmacological properties .
Analogs with Heterocyclic or Aromatic Modifications
Key Observations :
- Amino vs. Sulfonyl Groups: The amino derivative (CAS: 5600-85-1) lacks the sulfonyl group, reducing steric hindrance and altering electronic properties for different binding modes .
Physicochemical and Conformational Comparisons
- Crystallographic Data : The dihedral angle between the benzoyl and chloro-substituted phenyl rings in N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide (74.83°) contrasts with the planar conformation of simpler acetamides (e.g., N,N-diphenylacetamide), suggesting steric effects from chlorination .
- Thermodynamic Stability : Sulfonyl groups increase molecular rigidity and thermal stability compared to methylsulfonyl or acetylated analogs .
Biological Activity
The compound 2-(benzenesulfonyl)-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide is a member of the class of sulfonamide derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a benzenesulfonyl group, a chloro-substituted benzoyl moiety, and an acetamide functional group. These components contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 342.6 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In a comparative study, derivatives showed enhanced activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies demonstrated that related benzamide derivatives exhibited IC50 values ranging from 5.85 µM to 28.3 µM against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.
The biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Induction of Apoptosis : The anticancer activity is often linked to the activation of caspase pathways leading to programmed cell death .
- Antimicrobial Mechanisms : The sulfonamide group is known for its ability to inhibit bacterial folic acid synthesis, contributing to its antimicrobial effects.
Study on Antimicrobial Efficacy
In a study comparing various sulfonamide derivatives, this compound was evaluated for its antibacterial activity against clinical isolates. It demonstrated significant inhibition zones comparable to standard antibiotics like Ciprofloxacin .
Anticancer Evaluation
A series of experiments assessed the cytotoxic effects of the compound on MCF-7 and A549 cell lines. The results indicated that treatment with the compound led to a marked decrease in cell viability, with IC50 values suggesting potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
